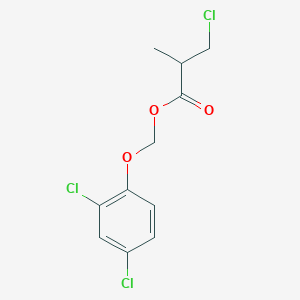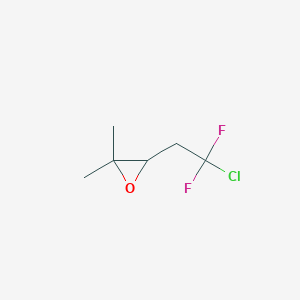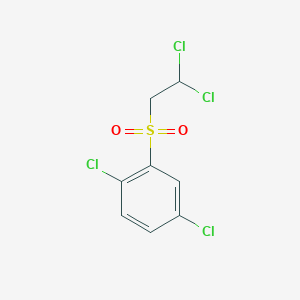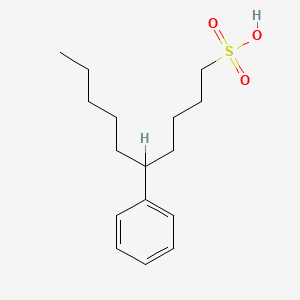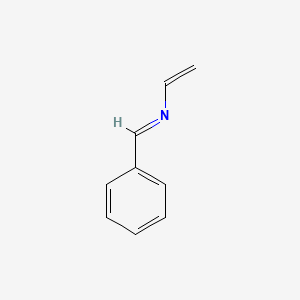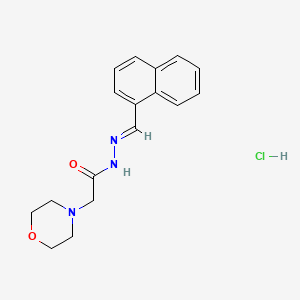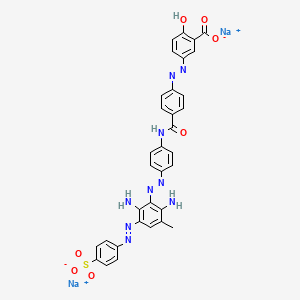
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is a complex organic compound with the molecular formula C32H24N8Na2O6S and a molecular weight of 694.63 g/mol . This compound is known for its vibrant color properties and is commonly used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl, followed by coupling with 4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenylamine. The final step involves the coupling of the resulting intermediate with salicylic acid under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes precise control of reaction temperatures, pH levels, and the use of high-purity reagents to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphonate and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Breakdown products include smaller aromatic compounds and sulphonated derivatives.
Reduction: Major products include various amines and phenolic compounds.
Substitution: Products depend on the nucleophile used but can include substituted aromatic compounds.
Scientific Research Applications
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The mechanism of action of disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate involves its ability to form stable complexes with various substrates. The azo groups in the compound can interact with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is the basis for its use in staining and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)benzoate
- Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)phthalate
Uniqueness
Disodium 5-((4-(((4-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is unique due to its specific structural features, including the presence of salicylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules .
Properties
CAS No. |
72829-12-0 |
|---|---|
Molecular Formula |
C33H25N9Na2O7S |
Molecular Weight |
737.7 g/mol |
IUPAC Name |
disodium;5-[[4-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C33H27N9O7S.2Na/c1-18-16-27(41-38-23-10-13-25(14-11-23)50(47,48)49)30(35)31(29(18)34)42-39-22-8-6-20(7-9-22)36-32(44)19-2-4-21(5-3-19)37-40-24-12-15-28(43)26(17-24)33(45)46;;/h2-17,43H,34-35H2,1H3,(H,36,44)(H,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
IDQIUSUZMLRVBZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


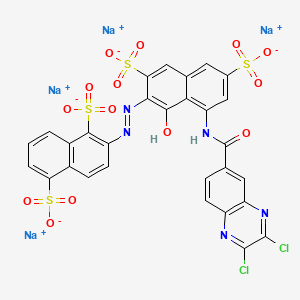
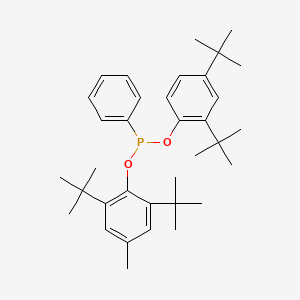
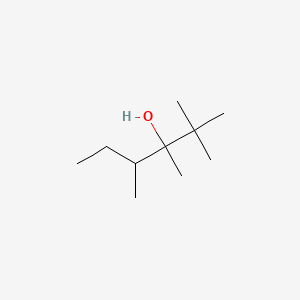

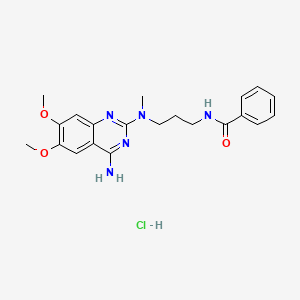
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
